molecular formula C15H13FN4O3 B5554230 8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide

8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide

Cat. No. B5554230
M. Wt: 316.29 g/mol
InChI Key: ZWXCESDNZQQUIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing quinoxaline, oxadiazoles, and quinoline moieties, similar to the core structure of our compound of interest, has been extensively studied. For instance, Kethireddy et al. (2017) explored the synthesis of 2-((5-aryl-1,3,4-oxadiazol-2-yl) methoxy)-3-methyl quinoxaline derivatives, highlighting the importance of quinoxalines, tetrazoles, and 1,3,4-oxadiazoles in medicinal and heterocyclic chemistry due to their array of pharmacological activities (Kethireddy et al., 2017).

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been elucidated through techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, Vaksler et al. (2023) proposed the synthesis of a potential antimicrobial and antiviral drug with detailed molecular and crystal structures, providing insights into the structure-activity relationship of such compounds (Vaksler et al., 2023).

Chemical Reactions and Properties

Chemical properties and reactions involving quinoline and oxadiazole derivatives have been a subject of interest. For instance, the study of novel 1,3,4-oxadiazole compounds containing 8-hydroxy quinolone moiety by Adimule et al. (2014) showcases the potential antibacterial and anticancer properties of these compounds, illustrating the versatility and reactivity of quinoline derivatives in synthesizing compounds with significant biological activities (Adimule et al., 2014).

Physical Properties Analysis

The physical properties, including stability and fluorescence of quinoline derivatives, have been studied. Hirano et al. (2004) discovered a novel fluorophore, 6-methoxy-4-quinolone, demonstrating strong fluorescence in a wide pH range of aqueous media and high stability against light and heat, indicating the potential of quinoline derivatives for use in biomedical analysis (Hirano et al., 2004).

Chemical Properties Analysis

The chemical properties, particularly the antifungal activity of quinoline derivatives, have been explored. Yuan et al. (2011) designed 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives based on the bioisosterism principle, showcasing varying levels of antifungal activities against tested fungi, demonstrating the chemical versatility and potential biological applications of these compounds (Yuan et al., 2011).

Scientific Research Applications

Synthesis and Antibacterial Activity

A series of novel derivatives containing the quinoline moiety have been synthesized to explore their potential antibacterial and anticancer properties. These derivatives were evaluated against various bacterial strains and cancer cell lines, demonstrating significant activities. This highlights the compound's role in the development of new therapeutic agents with potential applications in treating infections and cancer (Adimule et al., 2014).

Photostability and Biological Activity

Research on fluoroquinolones substituted at the 8 position, including modifications with methoxy groups, indicates that these alterations can influence their photostability, antibacterial activities, and cytotoxicities. This is crucial for developing fluoroquinolone-based drugs with reduced side effects and enhanced efficacy (Matsumoto et al., 1992).

Fluorescent Derivatives for Biochemical Analysis

The synthesis of fluorescent derivatives of quinoline has been investigated, showcasing the potential of these compounds in biochemical analyses. This includes applications in DNA labeling and cellular imaging, which are valuable for research in cellular biology and diagnostic applications (Gracheva et al., 1982).

ATM Kinase Inhibitors for Cancer Therapy

Novel quinoline carboxamides have been discovered as potent, selective inhibitors of ATM kinase, offering a promising approach for cancer therapy. These compounds exhibit potential in enhancing the efficacy of DNA damage-inducing agents, thus providing a basis for the development of new cancer treatments (Degorce et al., 2016).

Antimicrobial and Antifungal Agents

Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies contribute to the ongoing search for new therapeutic agents capable of combating resistant strains of bacteria and fungi, thereby addressing the growing challenge of antimicrobial resistance (Inoue et al., 1994).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicine or materials science. Additionally, research could also focus on developing more efficient synthesis methods for this compound .

properties

IUPAC Name

8-fluoro-N-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3/c1-22-8-13-19-12(20-23-13)7-17-15(21)11-6-5-9-3-2-4-10(16)14(9)18-11/h2-6H,7-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXCESDNZQQUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)CNC(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide

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